4-Nitrobenzyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Overview
Description
4-Nitrobenzyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a nitrobenzyl group attached to the pyrrolidine ring, which is further substituted with a phenyl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. This intermediate can be synthesized by the Mannich reaction of pyrrolidine-3-carboxylic acid with formaldehyde and aniline . The resulting product is then esterified with 4-nitrobenzyl alcohol under acidic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 5-oxo-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: 4-Aminobenzyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
Reduction: 4-Nitrobenzyl 5-hydroxy-1-phenylpyrrolidine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenyl and pyrrolidine moieties contribute to the compound’s binding affinity to various enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid: Lacks the nitrobenzyl group, resulting in different chemical properties and biological activities.
4-Aminobenzyl 5-oxo-1-phenylpyrrolidine-3-carboxylate:
Uniqueness
4-Nitrobenzyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17-10-14(11-19(17)15-4-2-1-3-5-15)18(22)25-12-13-6-8-16(9-7-13)20(23)24/h1-9,14H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBRAFWTZVOUAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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